7-Hydroxyphenprocoumon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55789-04-3 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4,7-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-9-8-12(19)10-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |
InChI Key |
HBAPGROFUGJSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origin of Product |
United States |
Discovery and Initial Characterization of 7 Hydroxyphenprocoumon As a Metabolite
Identification of Phenprocoumon (B610086) Metabolites in Biological Matrices
The identification of phenprocoumon metabolites, including 7-Hydroxyphenprocoumon, has been accomplished through the analysis of various human biological samples. Early research involved the collection of urine and feces from subjects who had received phenprocoumon. nih.gov These samples were then subjected to rigorous analytical procedures to isolate and identify the metabolic products.
Advanced analytical techniques are essential for the detection and quantification of these compounds in biological matrices. ontosight.ai Methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) have been systematically employed. nih.govresearchgate.netresearchgate.net For instance, pooled plasma from patients on phenprocoumon therapy was analyzed using HPLC and GC-MS to characterize the metabolites present. pharmacompass.com This marked the first identification of phenprocoumon metabolites in plasma. pharmacompass.com These techniques allow for the effective separation, identification, and quantification of the parent drug and its metabolites from complex biological fluids like plasma and urine. ontosight.airesearchgate.net All drug-related materials, including the hydroxylated metabolites and the parent compound excreted in urine, were found to be extensively conjugated. nih.gov
Elucidation of Hydroxylated Analogues of Phenprocoumon
Through detailed analytical studies, researchers have identified the primary metabolites of phenprocoumon as its hydroxylated analogues. nih.govpharmacompass.com The main products of the drug's metabolism were conclusively identified as 4'-Hydroxyphenprocoumon (B565965), 6-Hydroxyphenprocoumon (B12685932), and this compound. nih.gov
The structural elucidation of these metabolites was confirmed by comparing their analytical characteristics—such as thin-layer chromatography (TLC) Rƒ values, HPLC retention times, and mass fragmentograms—with those of synthetically created standards. nih.gov In addition to these three primary metabolites, further research using advanced methods like achiral-chiral LC-LC-MS-MS coupling has also detected other monohydroxylated metabolites in plasma and human liver microsomal incubations, including 2'-Hydroxyphenprocoumon and a side-chain-hydroxylated derivative. nih.gov The formation of this compound was found to be highly stereoselective. nih.gov
Quantitative Contribution of this compound to Total Metabolites
Quantitative analyses have established that this compound is a major metabolite of the parent drug. In a study analyzing the excretion of a radiolabeled dose of phenprocoumon over 25 days, approximately 60% of the recovered radioactivity was attributed to the three main hydroxylated metabolites, while the parent drug accounted for the remaining 40%. nih.gov
Within the metabolite pool, this compound was the most abundant. The formation of the metabolites was quantified as a percentage of the administered dose, providing a clear picture of their relative importance.
| Metabolite | Percentage of Administered Dose (%) |
|---|---|
| This compound | 33.4 |
| 6-Hydroxyphenprocoumon | 15.5 |
| 4'-Hydroxyphenprocoumon | 8.1 |
While excreted metabolites account for a significant portion of the drug's elimination, their concentrations in plasma are substantially lower than the parent compound. In plasma samples from patients undergoing therapy, the unconjugated hydroxylated derivatives were present in much smaller amounts than phenprocoumon itself. pharmacompass.com
| Compound | Concentration (ng/mL) |
|---|---|
| Phenprocoumon | 2000 |
| This compound & 4'-Hydroxyphenprocoumon | 43.2 |
| 6-Hydroxyphenprocoumon | 2.0 |
Enzymatic Pathways of 7 Hydroxyphenprocoumon Formation
Role of Hepatic Microsomal Enzymes in Phenprocoumon (B610086) Hydroxylation
The hydroxylation of phenprocoumon is predominantly carried out by hepatic microsomal enzymes. umich.edunih.govsemanticscholar.org These enzymes, located in the endoplasmic reticulum of liver cells, are essential for the metabolism of a wide array of foreign compounds, including drugs. umich.eduwikipedia.org The liver's microsomal fraction contains a superfamily of enzymes known as cytochromes P450, which are the primary catalysts in this process. umich.eduwikipedia.orgnih.gov Studies using purified liver microsomal cytochrome P-450 have demonstrated its ability to catalyze the hydroxylation of various substrates. umich.edu
Identification of Principal Cytochrome P450 Isoforms Involved in 7-Hydroxylation
Multiple isoforms of the cytochrome P450 (CYP) enzyme are involved in the metabolism of phenprocoumon, with some playing a more significant role than others in the formation of 7-hydroxyphenprocoumon.
Research has consistently identified Cytochrome P450 2C9 (CYP2C9) as a major catalyst in the 7-hydroxylation of phenprocoumon. nih.govtandfonline.comresearchgate.net In fact, (S)-7-hydroxylation is considered the main metabolic pathway for phenprocoumon. nih.govtandfonline.com Both enantiomers of phenprocoumon are metabolized by CYP2C9, which acts as a high-affinity catalyst in this reaction. researchgate.net
Genetic variations in the CYP2C9 gene can significantly impact the rate of this metabolic process. nih.govtandfonline.com For instance, individuals with the CYP2C93/3 genotype exhibit an almost fourfold lower rate of (S)-7-hydroxylation compared to those with the wild-type CYP2C91/1 genotype. nih.govtandfonline.com This reduced metabolic capacity is also seen in carriers of the CYP2C92 allele. nih.govtandfonline.comnih.gov Studies have shown that the intrinsic clearance of recombinant CYP2C92 and CYP2C9*3 for (S)-7-hydroxylation is lower than that of the wild-type enzyme. nih.govtandfonline.com
Table 1: Impact of CYP2C9 Genotype on (S)-7-Hydroxylation Rate
| CYP2C9 Genotype | Relative (S)-7-Hydroxylation Rate |
|---|---|
| CYP2C91/1 (Wild-Type) | Normal |
| CYP2C9*2 Allele Carriers | Significantly Compromised |
| CYP2C9*3 Allele Carriers | Significantly Compromised |
| CYP2C93/3 | Almost 4-fold lower than wild-type |
Besides CYP2C9 and CYP3A4, other cytochrome P450 enzymes contribute to the metabolism of phenprocoumon, although their role in 7-hydroxylation is less prominent. For example, CYP2C8 is involved in the (S)-4'-hydroxylation of phenprocoumon. researchgate.net The metabolism of phenprocoumon is a complex process involving at least four hepatic enzymes from the cytochrome P450 family. scielo.org.mxscielo.org.mx
Table 2: Relative Contribution of CYP Isoforms to Phenprocoumon Hydroxylation
| Metabolite | Enzymes (Relative Percentage Involvement) |
|---|---|
| S-7-OH | CYP2C9 (65%), CYP3A4 (35%) |
| R-7-OH | CYP2C9 (50%), CYP3A4 (50%) |
Data adapted from Ufer clinpgx.org
Mechanisms of Cytochrome P450-Mediated Hydroxylation
The hydroxylation of phenprocoumon by cytochrome P450 enzymes follows a well-established catalytic cycle.
The cytochrome P450 catalytic cycle is a multi-step process that results in the insertion of one atom of molecular oxygen into a substrate. wikipedia.orgnih.govnih.govrsc.org
The cycle begins with the binding of the substrate, phenprocoumon, to the active site of the CYP enzyme. wikipedia.orgnih.gov This binding displaces a water molecule and induces a conformational change in the enzyme. wikipedia.org An electron is then transferred from a redox partner, such as NADPH-cytochrome P450 reductase, reducing the heme iron of the enzyme from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. wikipedia.orgnih.govrsc.org
This reduced state allows for the binding of molecular oxygen (O₂). nih.govrsc.org A second electron is then delivered, which can come from the same reductase or from cytochrome b₅. nih.govnih.gov This leads to the formation of a highly reactive oxyferryl intermediate, known as Compound I. nih.gov This powerful oxidizing agent is responsible for abstracting a hydrogen atom from the substrate, followed by the "rebound" of a hydroxyl group to form the hydroxylated product, this compound. nih.gov Once the product is released, the enzyme returns to its initial state, ready to begin another catalytic cycle. wikipedia.org
Hydrogen Atom Abstraction and Oxygen Rebound Mechanism
The formation of this compound via cytochrome P450 enzymes, such as CYP2C9, is understood to proceed through a well-established catalytic cycle that culminates in the oxygen rebound mechanism. wikipedia.org This mechanism is a hallmark of P450-mediated hydroxylation reactions and involves a series of steps that activate molecular oxygen to facilitate the insertion of an oxygen atom into a C-H bond of the substrate. wikipedia.orgresearchgate.net
The process begins after the phenprocoumon molecule binds to the active site of the enzyme. The iron atom within the heme prosthetic group of the cytochrome P450 enzyme is in its ferric (Fe³⁺) state. The catalytic cycle is initiated by a one-electron reduction of the heme iron to the ferrous (Fe²⁺) state. Molecular oxygen then binds to this ferrous iron, forming a Fe²⁺-O₂ complex. A second one-electron reduction, coupled with the uptake of two protons, leads to the cleavage of the O-O bond. This results in the release of a water molecule and the formation of a highly reactive ferryl-oxo intermediate, known as Compound I, where the iron is in a high-valent (Fe⁴⁺=O) state with a porphyrin radical cation.
It is this potent oxidizing species that directly interacts with the phenprocoumon substrate. The key steps of the oxygen rebound mechanism are as follows:
Hydrogen Atom Abstraction: The ferryl-oxo intermediate abstracts a hydrogen atom from the C7 position of the phenprocoumon aromatic ring. This homolytic cleavage of the C-H bond generates a transient carbon-centered radical on the phenprocoumon molecule and a hydroxy-iron (Fe⁴⁺-OH) species. wikipedia.orgresearchgate.net
Oxygen Rebound: The newly formed hydroxyl group, still bound to the heme iron, is then rapidly transferred, or "rebounds," to the carbon radical of the phenprocoumon substrate. wikipedia.org This radical recombination step forms the C-O bond, resulting in the hydroxylated product, this compound.
Following the formation of the product, this compound dissociates from the active site of the enzyme, allowing the catalytic cycle to begin anew. This mechanism provides a clear pathway for the highly controlled and specific hydroxylation of phenprocoumon at the 7-position.
Regioselectivity and Binding Orientation in the Active Site
The pronounced preference for hydroxylation at the C7 position of phenprocoumon, leading to the formation of this compound as the primary metabolite, is a direct consequence of the specific orientation the substrate adopts within the active site of the metabolizing enzyme, predominantly CYP2C9. clinpgx.orgresearchgate.net This phenomenon, known as regioselectivity, is governed by a combination of factors including the three-dimensional structure of the enzyme's active site and the physicochemical properties of the substrate molecule.
The active site of CYP2C9 is a complex cavity with specific amino acid residues that interact with the substrate. These interactions guide the phenprocoumon molecule into a catalytically favorable position, where the C7 position is placed in close proximity to the reactive ferryl-oxo species of the heme group. nih.gov Studies suggest that the active site of CYP2C9 contains at least two significant substrate binding sites: a π-stacking site for aromatic rings and an ionic binding site for organic anions. nih.govresearchgate.net It has been proposed that the ring-opened anionic form of (S)-phenprocoumon is the primary structural form that interacts with the CYP2C9 active site. nih.gov
Molecular modeling and docking studies have provided insights into the binding of phenprocoumon to CYP2C9. scholarena.co These studies indicate that the orientation is stabilized by interactions between the coumarin (B35378) nucleus and specific residues. An electrostatic interaction appears to occur between the C2-carbonyl group of the coumarin core and the enzyme, further anchoring the substrate. nih.govresearchgate.net This precise positioning shields other potential hydroxylation sites while exposing the C7 atom to the catalytic center, thus dictating the high regioselectivity of the reaction.
The steric landscape of the active site also plays a crucial role. Certain amino acid side chains can create steric hindrances that prevent other parts of the phenprocoumon molecule from approaching the heme iron. For instance, residues such as Val113, Leu365, and Thr301 have been identified as influencing the accessibility of different positions on the substrate to enzymatic attack. scholarena.co The clearance of the S-enantiomer of phenprocoumon is generally higher than that of the R-enantiomer, and this is largely driven by CYP2C9, suggesting a stereoselective binding that favors the metabolism of the S-form. clinpgx.org
The relative contributions of different cytochrome P450 enzymes to the formation of this compound from its enantiomers are detailed in the table below.
| Enantiomer | Metabolite | Enzyme | Relative Percentage Involvement (%) |
|---|---|---|---|
| S-phenprocoumon | S-7-OH-phenprocoumon | CYP2C9 | 65 |
| S-phenprocoumon | S-7-OH-phenprocoumon | CYP3A4 | 35 |
| R-phenprocoumon | R-7-OH-phenprocoumon | CYP2C9 | 50 |
| R-phenprocoumon | R-7-OH-phenprocoumon | CYP3A4 | 50 |
The formation of this compound is also stereoselective, with a higher proportion of the S-enantiomer being formed compared to the R-enantiomer. nih.gov In human studies, this compound accounts for approximately 33.4% of the administered dose of phenprocoumon. nih.gov
| Metabolite | Percentage of Administered Dose (%) | S/R Ratio |
|---|---|---|
| This compound | 33.4 | 1.69 |
| 6-hydroxyphenprocoumon (B12685932) | 15.5 | 0.85 |
| 4'-hydroxyphenprocoumon (B565965) | 8.1 | 2.86 |
Stereoselective Biotransformation of Phenprocoumon to 7 Hydroxyphenprocoumon
Stereoselectivity of 7-Hydroxyphenprocoumon Formation from Phenprocoumon (B610086) Enantiomers
The conversion of phenprocoumon to this compound is a prominent metabolic pathway, accounting for a substantial portion of its elimination. Research has consistently shown that this hydroxylation process is stereoselective, favoring one enantiomer over the other. In vitro studies have identified (S)-7-hydroxylation as the most quantitatively significant metabolic route for phenprocoumon. nih.gov
| Enantiomer | Metabolic Preference | Significance |
|---|---|---|
| (S)-Phenprocoumon | Higher rate of 7-hydroxylation | Quantitatively the most important metabolic pathway nih.gov |
| (R)-Phenprocoumon | Lower rate of 7-hydroxylation | Metabolized to a lesser extent via this pathway |
Differential Clearance Rates of S- and R-Enantiomers of Phenprocoumon in Relation to 7-Hydroxylation
The stereoselective metabolism of phenprocoumon directly impacts the clearance rates of its individual enantiomers. In general, the clearance of (S)-phenprocoumon is higher than that of (R)-phenprocoumon, a difference largely attributable to the more efficient 7-hydroxylation of the (S)-form. clinpgx.org This enhanced clearance of the (S)-enantiomer is predominantly driven by the activity of Cytochrome P450 2C9 (CYP2C9). clinpgx.org
| Enantiomer | Relative Clearance Rate | Primary Driving Enzyme |
|---|---|---|
| (S)-Phenprocoumon | Higher | CYP2C9 clinpgx.org |
| (R)-Phenprocoumon | Lower | Metabolized by both CYP2C9 and CYP3A4 clinpgx.org |
Enzyme-Specific Stereoselectivity in 7-Hydroxylation by CYP2C9 and CYP3A4
The 7-hydroxylation of both phenprocoumon enantiomers is primarily catalyzed by two key enzymes from the cytochrome P450 superfamily: CYP2C9 and CYP3A4. nih.gov However, these enzymes exhibit distinct affinities and contributions to the metabolism of each enantiomer.
CYP2C9 has been identified as a high-affinity catalyst for the 7-hydroxylation of phenprocoumon, with a Michaelis-Menten constant (Km) of less than 5 microM. nih.gov In contrast, CYP3A4 acts as a low-affinity enzyme in this process, with a Km value greater than 100 microM. nih.gov
The relative contribution of these enzymes to the 7-hydroxylation of the S- and R-enantiomers differs significantly. For the formation of (S)-7-hydroxyphenprocoumon, CYP2C9 is the dominant enzyme, accounting for approximately 65% of the reaction, while CYP3A4 contributes the remaining 35%. clinpgx.org In the case of (R)-7-hydroxyphenprocoumon formation, the contribution is more evenly distributed, with both CYP2C9 and CYP3A4 being responsible for about 50% of the metabolism. clinpgx.org
| Enantiomer | Enzyme | Relative Contribution (%) clinpgx.org | Catalytic Affinity nih.gov |
|---|---|---|---|
| (S)-Phenprocoumon | CYP2C9 | ~65% | High (Km < 5 µM) |
| CYP3A4 | ~35% | Low (Km > 100 µM) | |
| (R)-Phenprocoumon | CYP2C9 | ~50% | High (Km < 5 µM) |
| CYP3A4 | ~50% | Low (Km > 100 µM) |
Genetic Determinants of 7 Hydroxyphenprocoumon Formation
Influence of Cytochrome P450 Genetic Polymorphisms on 7-Hydroxylation Capacity
The hydroxylation of phenprocoumon (B610086) is a critical step in its inactivation and elimination. The primary route of metabolism for phenprocoumon involves hydroxylation, with the formation of 7-hydroxyphenprocoumon accounting for approximately 60% of this process. clinpgx.org This metabolic pathway is predominantly catalyzed by enzymes from the cytochrome P450 (CYP) family. researchgate.net
Specifically, CYP2C9 and CYP3A4 have been identified as the major enzymes involved in the 7-hydroxylation of both the (S)- and (R)-enantiomers of phenprocoumon. researchgate.netnih.gov Genetic polymorphisms, which are common variations in the DNA sequence of CYP genes, can lead to the production of enzymes with altered activity. nih.gov These variations are a significant source of inter-individual differences in drug metabolism.
For phenprocoumon, polymorphisms in the CYP2C9 gene are particularly influential in determining the rate of 7-hydroxylation. nih.govtandfonline.com Because CYP2C9 is a key enzyme in this process, any genetically determined reduction in its function can lead to a compromised capacity for this compound formation. nih.govtandfonline.com This variability in enzyme function underscores the importance of pharmacogenetics in understanding individual responses to phenprocoumon therapy. nih.gov
Impact of CYP2C9 Allelic Variants (e.g., *2, *3) on this compound Formation
The CYP2C9 gene is highly polymorphic, with numerous identified allelic variants. frontiersin.org Among the most well-studied and clinically significant are the CYP2C92 and CYP2C93 alleles. frontiersin.org These variants result from single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions in the enzyme, causing reduced catalytic activity. frontiersin.org
Research has consistently demonstrated that the presence of the CYP2C92 and CYP2C93 alleles significantly impairs the 7-hydroxylation of phenprocoumon. nih.govtandfonline.comclinpgx.org The effect is gene-dose-dependent, meaning the reduction in metabolic capacity increases with the number of variant alleles an individual carries. nih.govtandfonline.com
In Vitro Findings:
Studies using human liver microsomes have shown that samples with the CYP2C92 or CYP2C93 allele have a significantly compromised (S)-7-hydroxylation rate. nih.govtandfonline.com
The homozygous CYP2C93/3 genotype results in an almost four-fold lower rate of (S)-7-hydroxylation compared to the wild-type (CYP2C91/1) genotype. nih.govtandfonline.comclinpgx.org
When examining recombinant enzymes, the intrinsic clearance for (S)-7-hydroxylation was found to be 28.9% lower for CYP2C92 and 50.9% lower for CYP2C93 compared to the wild-type CYP2C9*1 enzyme. nih.govclinpgx.org
| CYP2C9 Variant | Genotype | Effect on (S)-7-Hydroxylation | Source |
|---|---|---|---|
| CYP2C92 | Recombinant Enzyme | 28.9% lower intrinsic clearance compared to CYP2C91 | nih.govclinpgx.org |
| CYP2C93 | Recombinant Enzyme | 50.9% lower intrinsic clearance compared to CYP2C91 | nih.govclinpgx.org |
| CYP2C93 | 3/3 (Homozygous) | Nearly 4-fold lower hydroxylation rate in human liver microsomes compared to *1/1 | nih.govtandfonline.comclinpgx.org |
The metabolism of the S-enantiomer of phenprocoumon is particularly affected, which is significant as it is the more potent of the two isomers. researchgate.net The presence of these variant alleles leads to a clear reduction in the formation of this compound. clinpgx.org
Phenotypic Expression of Reduced 7-Hydroxylation Activity in Polymorphic Carriers
The reduced enzymatic activity associated with CYP2C9 polymorphic alleles translates into observable phenotypic differences in individuals who carry them. nih.govtandfonline.com These individuals are often categorized as "intermediate metabolizers" or "poor metabolizers," depending on their specific genotype. uspharmacist.com
In Vivo Findings: Studies in healthy volunteers have confirmed the in vitro findings, demonstrating that carriers of CYP2C92 and CYP2C93 alleles have a lower metabolic capacity for phenprocoumon hydroxylation. nih.govresearchgate.netresearchgate.net This is phenotypically expressed as:
Lower Metabolite Concentrations: Plasma and urine concentrations of this compound are significantly lower in carriers of the CYP2C92 and 3 variants, particularly in homozygous individuals, when compared to those with the wild-type CYP2C91/*1 genotype. nih.govresearchgate.netresearchgate.net
Reduced Area Under the Curve (AUC): The AUC, a measure of total drug exposure over time, for (R,S)-7-OH-phenprocoumon was found to be dramatically lower in carriers of variant alleles. Homozygous carriers of the CYP2C93 allele (3/3) had a median AUC for this metabolite that was only about 25% of that seen in individuals with the wild-type genotype. nih.govresearchgate.netresearchgate.net
Increased Metabolic Ratios: Consequently, there is an increase in the plasma metabolic ratio, which compares the concentration of the parent drug (phenprocoumon) to its metabolite (this compound). nih.govtandfonline.com For (S)-7-hydroxylation, the metabolic ratio in individuals with the CYP2C93/3 genotype was approximately 10-fold higher than in those with the CYP2C91/1 genotype, indicating a marked reduction in metabolite formation. nih.govtandfonline.com
| Genotype | Phenotypic Effect | Source |
|---|---|---|
| Carriers of 2 or *3 alleles | Significantly lower plasma and urine concentrations of this compound | nih.govresearchgate.netresearchgate.net |
| CYP2C93/3 | Median AUC of (R,S)-7-OH-phenprocoumon is ~25% compared to wild-type (1/1) | nih.govresearchgate.netresearchgate.net |
| CYP2C93/3 | ~10-fold higher metabolic ratio of parent drug to (S)-7-hydroxyphenprocoumon compared to wild-type (1/*1) | nih.govtandfonline.com |
Analytical Methodologies for Research on 7 Hydroxyphenprocoumon
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating 7-Hydroxyphenprocoumon from its parent compound and other metabolites. encyclopedia.pub These methods leverage the differential partitioning of compounds between a stationary and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenprocoumon (B610086) and its hydroxylated metabolites, including this compound. nih.govnih.gov This method is frequently applied to biological samples such as plasma, urine, and breast milk. nih.gov Separation is typically achieved using reversed-phase columns, such as C18 columns. nih.gov
For detection, UV and fluorescence detectors are commonly employed. nih.gov The inherent fluorescence of the coumarin (B35378) structure can be exploited for sensitive detection. HPLC methods have been shown to offer high selectivity, precision, and accuracy for the determination of this compound. nih.gov In one application, HPLC was used to characterize phenprocoumon metabolites in pooled plasma from patients, successfully identifying the 7-hydroxy derivative among others. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the definitive identification of this compound. nih.gov Due to the low volatility of the metabolite, a derivatization step, such as methylation, is typically required before analysis. nih.gov
In research settings, GC-MS has been used to identify this compound in patient plasma extracts. nih.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous confirmation of the metabolite's identity. This technique, often used in conjunction with HPLC, confirms the presence of metabolites in biological fluids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Specific Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound. nih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov
LC-MS/MS methods have been developed for the simultaneous quantification of phenprocoumon and its monohydroxylated metabolites in human plasma and urine. nih.gov The use of a triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for very low limits of detection and quantification. nih.gov Furthermore, advanced techniques such as achiral-chiral LC-LC-MS-MS coupling have been utilized for the stereospecific investigation of monohydroxylated phenprocoumon metabolites, including the (R) and (S) enantiomers of this compound. researchgate.netresearchgate.net
| Analytical Technique | Common Application | Key Features |
| HPLC-UV/Fluorescence | Quantification in plasma, urine, breast milk nih.gov | High selectivity, precision, and accuracy nih.gov |
| GC-MS | Identification in plasma nih.gov | Requires derivatization (e.g., methylation); provides structural confirmation nih.gov |
| LC-MS/MS | Sensitive quantification in plasma and urine nih.gov | Low limits of detection; allows for stereospecific analysis nih.govresearchgate.net |
Sample Preparation Techniques for Metabolite Analysis
Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it removes interfering substances from complex biological matrices like plasma and urine. scispace.comchromatographyonline.com
Solid-Phase Extraction (SPE) Methods
Solid-Phase Extraction (SPE) is the most commonly used technique for cleaning up and concentrating this compound and other metabolites from biological samples prior to chromatographic analysis. nih.govnih.gov This method has largely replaced traditional liquid-liquid extraction due to its higher selectivity, better analytical recovery, and potential for automation. nih.govscispace.com
In typical SPE procedures, reversed-phase cartridges (e.g., C18) are used. researchgate.net The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analytes of interest, including this compound, are then eluted with an appropriate organic solvent. researchgate.net This process has been successfully applied to the analysis of plasma and urine samples, yielding high recovery rates and enabling sensitive downstream analysis by HPLC or LC-MS. nih.govnih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are essential for understanding the physicochemical properties of molecules. While detailed spectroscopic data specifically for this compound is not extensively published, studies on its parent compound, phenprocoumon, and related coumarin derivatives provide valuable insights.
UV-Visible and fluorescence spectroscopy are used to study the photophysical characteristics of coumarin-based compounds. diva-portal.org The absorption and emission spectra of these molecules are sensitive to their molecular environment, such as solvent polarity. diva-portal.org For instance, the fluorescence emission of phenprocoumon exhibits shifts depending on the surrounding medium. diva-portal.org These spectroscopic properties are fundamental to the detection methods used in HPLC, where UV or fluorescence detectors are employed to quantify the separated compounds. nih.gov
Enzyme Kinetics and Inhibition Studies of 7 Hydroxyphenprocoumon Formation
In Vitro Kinetic Analysis of Phenprocoumon (B610086) 7-Hydroxylation in Human Liver Microsomes
In vitro studies using human liver microsomes (HLMs) are fundamental for characterizing the enzymatic processes involved in drug metabolism. researchgate.net For phenprocoumon, these studies have established that its hydroxylation is the primary metabolic pathway, with 7-hydroxylation being a quantitatively significant route. clinpgx.org Specifically, the formation of (S)-7-hydroxyphenprocoumon is considered the most important metabolic pathway for the more potent S-enantiomer of the drug. researchgate.netnih.govnih.gov
Kinetic analyses in pooled HLMs have demonstrated that the 7-hydroxylation of phenprocoumon does not follow simple Michaelis-Menten kinetics. Instead, biphasic Eadie-Hofstee plots are observed, which is indicative of the involvement of multiple enzymes with different affinities for the substrate. researchgate.netnih.govclinpgx.org This complex kinetic profile suggests that at least two distinct enzyme populations—one with high affinity and low capacity, and another with low affinity and high capacity—contribute to the formation of 7-hydroxyphenprocoumon. researchgate.netnih.govclinpgx.org
Determination of Michaelis-Menten Kinetics (K_m and V_max) for Involved Enzymes
The biphasic nature of phenprocoumon 7-hydroxylation in human liver microsomes points to the action of multiple catalysts. researchgate.netnih.govclinpgx.org Kinetic studies have dissected this complexity by determining distinct Michaelis-Menten parameters (K_m, the substrate concentration at half-maximal velocity, and V_max, the maximum reaction velocity) for the different enzymatic activities.
Analysis of the Eadie-Hofstee plots for the 7-hydroxylation of both phenprocoumon enantiomers revealed two sets of kinetic parameters. A high-affinity component with a mean K_m (K_m2) of 10.0 ± 6.49 µM and a low-affinity component with a mean K_m (K_m1) of 144.5 ± 34.9 µM have been identified. researchgate.netnih.govclinpgx.org This dual-enzyme kinetic model is crucial for understanding how phenprocoumon is metabolized at different concentrations.
| Kinetic Parameter | Value (Mean ± SD) | Enzyme Affinity |
| K_m1 | 144.5 ± 34.9 µM | Low Affinity |
| K_m2 | 10.0 ± 6.49 µM | High Affinity |
| Data derived from biphasic Eadie-Hofstee plots for phenprocoumon hydroxylation in human liver microsomes. researchgate.netnih.govclinpgx.org |
Inhibition Studies to Identify Catalytic Enzymes
Inhibition studies, using specific chemical inhibitors and inhibitory antibodies, are a cornerstone for identifying the specific CYP isozymes responsible for a metabolic reaction. For phenprocoumon 7-hydroxylation, these experiments have been pivotal in elucidating the roles of CYP2C9 and CYP3A4.
Studies have shown that the 7-hydroxylation of (S)-phenprocoumon is significantly inhibited by sulfaphenazole, a well-established selective inhibitor of CYP2C9. researchgate.netnih.gov Further investigations demonstrated that complete inhibition of phenprocoumon hydroxylation could be achieved through the combined application of triacetyloleandomycin (TAO), a specific inhibitor of CYP3A4, and a monoclonal inhibitory antibody that targets the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18, and CYP2C19). researchgate.netnih.govclinpgx.org
The relative contributions of these enzymes were further quantified. For (S)-phenprocoumon hydroxylation, the CYP2C monoclonal antibody reduced the reaction by approximately two-thirds, while TAO caused a reduction of about one-third. nih.gov For the (R)-enantiomer, both (R)-6- and (R)-7-hydroxylation were reduced by about 50% by each inhibitor, indicating a shared role for CYP2C9 and CYP3A4 in the metabolism of this enantiomer. nih.gov These findings confirm that both CYP2C9 and CYP3A4 are major catalysts in the formation of this compound. researchgate.netnih.gov
| Inhibitor | Target Enzyme(s) | Effect on Phenprocoumon Hydroxylation |
| Sulfaphenazole | CYP2C9 | Confirms phenprocoumon as a CYP2C9 substrate. researchgate.netnih.gov |
| Triacetyloleandomycin (TAO) | CYP3A4 | Partial inhibition, indicating CYP3A4 involvement. researchgate.netnih.govclinpgx.org |
| Anti-CYP2C mAb | CYP2C8, 2C9, 2C18, 2C19 | Significant inhibition, pointing to the role of the CYP2C subfamily. researchgate.netnih.govclinpgx.org |
| TAO + Anti-CYP2C mAb | CYP3A4 and CYP2C subfamily | Complete inhibition of hydroxylation. researchgate.netnih.govclinpgx.org |
Use of Recombinant Cytochrome P450 Enzymes in Kinetic Characterization
To precisely define the contribution of individual enzymes without the confounding presence of other CYPs in human liver microsomes, studies utilize recombinant, cDNA-expressed cytochrome P450 enzymes. researchgate.netnih.govclinpgx.org This approach has provided definitive evidence for the roles of CYP2C9 and CYP3A4 in phenprocoumon 7-hydroxylation and has allowed for the characterization of their specific kinetic profiles.
Experiments with recombinant enzymes confirmed that CYP2C9 is a major catalyst for both 6- and 7-hydroxylation of both (S)- and (R)-phenprocoumon. researchgate.netnih.govclinpgx.org Recombinant CYP2C9, along with CYP2C8, exhibited high-affinity kinetics for phenprocoumon metabolism, with K_m values below 5 µM. researchgate.netnih.govclinpgx.org In contrast, recombinant CYP3A4 demonstrated low-affinity catalysis, with a K_m value greater than 100 µM. researchgate.netnih.govclinpgx.org
These findings align perfectly with the biphasic kinetics observed in human liver microsomes, with CYP2C9 acting as the high-affinity enzyme and CYP3A4 as the low-affinity enzyme. researchgate.netnih.gov The relative contributions to the formation of the primary (S)-7-hydroxyphenprocoumon metabolite are estimated to be 65% by CYP2C9 and 35% by CYP3A4. For the R-enantiomer, the formation of R-7-hydroxyphenprocoumon is split evenly, with 50% attributed to CYP2C9 and 50% to CYP3A4. clinpgx.org
| Recombinant Enzyme | Kinetic Profile | Role in 7-Hydroxylation | Estimated Contribution |
| CYP2C9 | High-affinity catalyst (K_m < 5 µM) researchgate.netnih.govclinpgx.org | Major catalyst for both enantiomers. researchgate.netnih.govclinpgx.org | (S)-7-OH: ~65%(R)-7-OH: ~50% clinpgx.org |
| CYP3A4 | Low-affinity catalyst (K_m > 100 µM) researchgate.netnih.govclinpgx.org | Major catalyst for both enantiomers. researchgate.netnih.govclinpgx.org | (S)-7-OH: ~35%(R)-7-OH: ~50% clinpgx.org |
| CYP2C8 | High-affinity catalyst (K_m < 5 µM) researchgate.netnih.govclinpgx.org | Primarily involved in (S)-4'-hydroxylation, not 7-hydroxylation. researchgate.netnih.govclinpgx.org | N/A |
Computational Approaches to Understanding 7 Hydroxyphenprocoumon Interactions
Molecular Docking Studies of Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of 7-hydroxyphenprocoumon, docking studies have been crucial for understanding how its parent compound, phenprocoumon (B610086), interacts with cytochrome P450 enzymes, particularly CYP2C9, which is primarily responsible for its formation. researchgate.netresearchgate.net
Researchers have successfully docked phenprocoumon and its main hydroxylated metabolites, including 6-hydroxyphenprocoumon (B12685932) and this compound, into the active site of CYP2C9. scholarena.co These studies aim to replicate the experimentally observed sites of metabolism by finding docking poses where the target hydrogen atoms on the phenprocoumon molecule are positioned favorably for attack by the reactive heme group of the enzyme. scholarena.co The final docking poses from these simulations showed a strong correlation with experimental data, validating the computational models. scholarena.co
The process often involves several stages, starting with the preparation of the enzyme and ligand structures, followed by docking simulations using specialized software. scholarena.co The resulting poses are then clustered and ranked based on scoring functions that estimate binding affinity. scholarena.co Advanced force fields, such as the Yeti force field, which is an extension of the Amber force field, are used to refine the docked complexes, providing a more accurate representation of the interactions, including the crucial coordination with the heme ion at the active site. scholarena.co These docking results are often validated by comparing them to known crystal structures of similar ligand-CYP enzyme complexes. scholarena.co
Table 1: Key Findings from Molecular Docking Studies
| Enzyme | Ligand(s) | Key Interaction Findings | Computational Method/Force Field | Reference |
|---|---|---|---|---|
| CYP2C9 | Phenprocoumon, this compound | Docking poses consistent with experimental hydroxylation sites. | Molecular Docking, Yeti Force Field (AMBER extension) | scholarena.co |
| CYP3A4 | Phenprocoumon | Successfully docked to explore alternative metabolic pathways. | Molecular Docking | scholarena.co |
| CYP2C9 | (S)-phenprocoumon | Confirmed that phenprocoumon is a substrate for CYP2C9. | Homology Modeling, Molecular Dynamics, Docking Simulations | researchgate.net |
Computational Chemistry for Predicting Metabolite Structures and Pathways
Computational chemistry provides a powerful framework for predicting the metabolic fate of a drug candidate. nih.gov These methods can be broadly categorized as either ligand-based or structure-based. nih.gov For phenprocoumon, these approaches are used to predict its sites of metabolism (SoMs) and, consequently, the structures of its metabolites, such as this compound. researchgate.netscholarena.co
By analyzing the electronic properties and reactivity of the phenprocoumon molecule, computational models can identify which positions are most susceptible to metabolic transformation. nih.gov Knowledge-based systems, which utilize curated rules derived from extensive experimental data on metabolic transformations, can generate potential metabolic pathways and predict the resulting metabolite structures. nih.gov These systems can iteratively apply biotransformation rules to a parent molecule, although this can sometimes lead to a large number of possibilities that need to be refined. nih.gov The formation of this compound is a primary metabolic route, and computational tools help confirm the likelihood of this pathway over others by evaluating the accessibility and reactivity of the 7-position on the coumarin (B35378) ring. clinpgx.org
Quantum Chemistry and Molecular Dynamics Simulations in Metabolic Research
Quantum chemistry and molecular dynamics (MD) simulations offer a more detailed and dynamic view of metabolic processes. researchgate.netrsc.org Quantum mechanics (QM) calculations can elucidate the electronic mechanisms of chemical reactions, which is particularly useful for studying the catalytic cycle of CYP450 enzymes. scholarena.co For instance, Density Functional Theory (DFT) has been used to model the reaction mechanism between the heme group of CYP2C9 and the aromatic ring of phenprocoumon, providing insights into the hydroxylation process that leads to this compound. scholarena.co Such calculations help explain the structure and reactivity of molecules by analyzing their frontier molecular orbitals (HOMO-LUMO), where a smaller energy gap often corresponds to higher chemical reactivity. mdpi.com
Molecular dynamics simulations complement these static models by introducing motion and flexibility, allowing researchers to observe the behavior of the enzyme-substrate complex over time. nih.gov MD simulations can confirm the stability of a ligand's binding pose within an enzyme's active site. nih.gov Studies on related coumarin compounds have shown that a stable complex, indicated by the system reaching an equilibrium state quickly in the simulation, is a prerequisite for an efficient enzymatic reaction. nih.gov These simulations provide valuable information on how the binding of the substrate may induce conformational changes in the enzyme, facilitating the metabolic process. nih.govnih.gov
Structure-Based Methods for Predicting Metabolism and Binding Modes
Structure-based methods leverage the three-dimensional structural information of the metabolizing enzyme to predict how a substrate will bind and where it will be metabolized. nih.govnih.gov When an experimental crystal structure of the exact enzyme is unavailable, homology models are often constructed based on the structures of related proteins. researchgate.net These models of enzymes like CYP2C9 are fundamental for performing the molecular docking studies described earlier. researchgate.netnih.gov
Pharmacophore modeling is another structure-based technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific enzyme. nih.gov By mapping these features, researchers can predict whether a compound is likely to be a substrate or inhibitor of a particular CYP isoform. Furthermore, these methods can predict the binding mode of the substrate, which in turn helps to identify the most probable sites of metabolism. nih.govnih.gov The accurate prediction of binding modes is essential for understanding why phenprocoumon is preferentially hydroxylated at the 7-position by CYP2C9. researchgate.netresearchgate.net The integration of these diverse computational approaches provides a robust framework for predicting metabolism and has become a vital part of modern drug discovery and development. nih.gov
Comparative Metabolic Research Involving 7 Hydroxyphenprocoumon
Comparison with Other Hydroxylated Phenprocoumon (B610086) Metabolites (e.g., 4'-OH, 6-OH)
The metabolism of phenprocoumon, a coumarin (B35378) anticoagulant, primarily proceeds through hydroxylation at various positions on the molecule, leading to the formation of several key metabolites. Among these, 7-hydroxyphenprocoumon is a major product, alongside 4'-hydroxyphenprocoumon (B565965) and 6-hydroxyphenprocoumon (B12685932). Research indicates that the formation of these metabolites is a crucial step in the biotransformation and elimination of the parent drug.
In humans, the hydroxylation of phenprocoumon results in approximately 60% of the metabolized drug forming this compound, 25% forming 6-hydroxyphenprocoumon, and the remainder forming 4'-hydroxyphenprocoumon. nih.gov Kinetic studies have revealed that for both the (S)- and (R)-enantiomers of phenprocoumon, hydroxylation can be catalyzed by more than one enzyme, as indicated by biphasic Eadie-Hofstee plots. nih.govki.se
The formation of these metabolites exhibits stereoselectivity. The production of this compound and 4'-hydroxyphenprocoumon is highly stereoselective, with S/R ratios of 1.69 and 2.86, respectively. clinpgx.org In contrast, the formation of 6-hydroxyphenprocoumon shows minimal stereoselectivity, with an S/R ratio of 0.85. clinpgx.org
From a pharmacological standpoint, these hydroxylated metabolites are considered inactive. nih.gov A study conducted in rats demonstrated that while phenprocoumon itself is a potent anticoagulant, its hydroxylated metabolites, including this compound, show significantly reduced or no anticoagulant activity. nih.gov The relative potencies were found to be in the order of phenprocoumon > 4'-hydroxyphenprocoumon > 6-hydroxyphenprocoumon > this compound, with the 7-hydroxy metabolite being inactive. nih.gov
The enzymatic pathways responsible for the formation of these metabolites have been identified. Cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4, are the major catalysts for the hydroxylation of both (S)- and (R)-phenprocoumon. nih.govki.se CYP2C9 is a major catalyst for the 6- and 7-hydroxylation of both enantiomers. nih.govki.se For the (S)-enantiomer, CYP2C8 also plays a role in 4'-hydroxylation. nih.govki.se
| Metabolite | Approximate Percentage of Metabolized Phenprocoumon nih.gov | Stereoselectivity (S/R Ratio) clinpgx.org | Anticoagulant Activity in Rats nih.gov | Primary Catalyzing Enzymes nih.govki.se |
|---|---|---|---|---|
| This compound | ~60% | 1.69 | Inactive | CYP2C9, CYP3A4 |
| 6-Hydroxyphenprocoumon | ~25% | 0.85 | Less potent than 4'-OH-phenprocoumon | CYP2C9, CYP3A4 |
| 4'-Hydroxyphenprocoumon | ~15% | 2.86 | Less potent than phenprocoumon | CYP2C8 (for S-enantiomer), CYP2C9, CYP3A4 |
Differential Metabolic Profiles of Phenprocoumon vs. Other Coumarin Anticoagulants
The metabolic profiles of coumarin anticoagulants, such as phenprocoumon, warfarin (B611796), and acenocoumarol (B605123), exhibit notable differences, primarily influenced by the specific cytochrome P450 enzymes involved in their biotransformation. While CYP2C9 is a key enzyme in the metabolism of all three drugs, its relative importance varies. nih.gov
For warfarin, particularly its more potent (S)-enantiomer, CYP2C9 is the predominant catalyst for its metabolism. nih.gov Similarly, CYP2C9 plays a significant role in the hydroxylation of acenocoumarol. nih.gov In contrast, the metabolism of phenprocoumon is less dependent on CYP2C9. nih.govnih.gov This is because, in addition to CYP2C9, CYP3A4 also plays a substantial role as a catalyst for phenprocoumon hydroxylation. nih.gov Furthermore, a significant portion of phenprocoumon is excreted unchanged in the bile and urine, whereas warfarin and acenocoumarol are almost entirely eliminated through metabolism. nih.gov
These differences in metabolic pathways have clinical implications. The genetic polymorphisms of CYP2C9, which can alter enzyme activity, have a more pronounced effect on the pharmacokinetics and anticoagulant response of warfarin and acenocoumarol compared to phenprocoumon. nih.govresearchgate.net Consequently, phenprocoumon may be a more suitable therapeutic option for individuals who are poor metabolizers of CYP2C9 substrates. nih.gov
The interaction with the active site of CYP2C9 also differs between these anticoagulants. Studies suggest that (S)-warfarin interacts with CYP2C9 in its ring-closed form, while (S)-phenprocoumon interacts in its ring-opened anionic form. nih.govmdpi.com This fundamental difference in structural interaction provides a basis for their distinct metabolic profiles. nih.govmdpi.com
| Feature | Phenprocoumon | Warfarin | Acenocoumarol |
|---|---|---|---|
| Primary Metabolizing Enzymes | CYP2C9 and CYP3A4 nih.gov | CYP2C9 (predominantly for S-enantiomer) nih.gov | CYP2C9 nih.gov |
| Dependence on CYP2C9 | Less pronounced nih.govnih.gov | Most pronounced nih.gov | Pronounced nih.gov |
| Elimination of Unchanged Drug | Significant excretion in bile and urine nih.gov | Almost completely by metabolism nih.gov | Almost completely by metabolism nih.gov |
| Impact of CYP2C9 Polymorphisms | Least pronounced nih.govresearchgate.net | Most pronounced nih.gov | Pronounced nih.gov |
| Interaction with CYP2C9 Active Site | Ring-opened anionic form (S-enantiomer) nih.govmdpi.com | Ring-closed form (S-enantiomer) nih.govmdpi.com | Data not specified |
Species-Specific Differences in 7-Hydroxylation Pathways
The metabolism of coumarin compounds, including the 7-hydroxylation pathway, can exhibit significant species-specific differences. While detailed comparative data on the 7-hydroxylation of phenprocoumon across a wide range of species is limited, studies on coumarin itself and related anticoagulants provide insights into these variations.
Research on coumarin 7-hydroxylation in liver microsomes from eight different species revealed substantial differences in activity. High activity was observed in D2 mice, rabbits, hamsters, and pigs, while intermediate activity was found in B6 and AKR mice, rats, and guinea pigs. Rainbow trout and crayfish exhibited very low activity. This highlights the variability of the enzymes responsible for this metabolic pathway across different species.
Furthermore, pharmacokinetic studies in rats have revealed sex-related differences in the disposition of phenprocoumon. Female rats showed a significantly lower clearance and a longer half-life of the drug compared to male rats. While this study did not specifically detail the 7-hydroxylation pathway, it underscores the potential for intra-species variations in metabolism.
The enzymatic basis for these species differences lies in the expression and activity of cytochrome P450 enzymes. For instance, the metabolism of coumarin to 7-hydroxycoumarin is primarily mediated by CYP2A enzymes, and the specific isoforms and their catalytic activities can vary between species. While CYP2C9 and CYP3A4 are the main enzymes for phenprocoumon hydroxylation in humans, the orthologous enzymes and their relative contributions may differ in other species, leading to different metabolic profiles.
| Species | Finding | Compound | Reference |
|---|---|---|---|
| Human | Major metabolites are 7-OH, 6-OH, and 4'-OH phenprocoumon, with 7-OH being the most abundant. Metabolism is mediated by CYP2C9 and CYP3A4. | Phenprocoumon | nih.gov |
| Rat | This compound is an inactive metabolite. Sex-related differences in phenprocoumon clearance and half-life are observed. | Phenprocoumon | nih.gov |
| Various (Mouse, Rabbit, Hamster, Pig, Rat, Guinea Pig, Trout, Crayfish) | Significant variation in coumarin 7-hydroxylase activity in liver microsomes. | Coumarin |
7 Hydroxyphenprocoumon As a Research Probe and Biomarker
Utility in Metabolic Phenotyping and Enzyme Activity Assessment
7-Hydroxyphenprocoumon, the primary metabolite of the anticoagulant phenprocoumon (B610086), serves as a crucial biomarker for metabolic phenotyping, particularly for assessing the activity of the cytochrome P450 2C9 (CYP2C9) enzyme. clinpgx.org The formation of this compound is a major metabolic pathway, accounting for approximately 60% of phenprocoumon's metabolism. clinpgx.org The rate of this hydroxylation reaction is significantly influenced by genetic variations within the CYP2C9 gene, making the metabolite's concentration a reliable indicator of an individual's enzyme activity. nih.gov
Research has demonstrated a clear gene-dose-dependent relationship between CYP2C9 polymorphisms and the rate of (S)-7-hydroxylation. nih.gov Individuals carrying the variant alleles CYP2C92 or CYP2C93 exhibit markedly compromised metabolic capacity compared to those with the wild-type (CYP2C91/1) genotype. nih.govresearchgate.net For instance, the intrinsic clearance of (S)-7-hydroxylation by the recombinant CYP2C93 enzyme is over 50% lower than that of the wild-type CYP2C91 enzyme. nih.gov
In vivo studies corroborate these findings, showing that carriers of the CYP2C93/3 genotype have a median Area Under the Curve (AUC) for (R,S)-7-hydroxyphenprocoumon that is only about 25% of that seen in individuals with the wild-type genotype. researchgate.net This direct correlation allows researchers to use the measurement of this compound in plasma or urine to phenotype individuals for their CYP2C9 metabolic status, which can be critical for predicting metabolism of other drugs cleared by this enzyme. nih.govresearchgate.net
| CYP2C9 Genotype | Relative (S)-7-Hydroxylation Rate/Metabolic Ratio | Key Finding |
|---|---|---|
| CYP2C91/1 (Wild-Type) | Normal/Baseline | Represents the standard metabolic capacity for phenprocoumon hydroxylation. |
| CYP2C92 Allele Carrier | Significantly Compromised | Reduced intrinsic clearance of 28.9% for (S)-7-hydroxylation compared to wild-type. nih.gov |
| CYP2C93 Allele Carrier | Significantly Compromised | Reduced intrinsic clearance of 50.9% for (S)-7-hydroxylation compared to wild-type. nih.gov |
| CYP2C93/3 (Homozygous) | ~10-fold higher metabolic ratio (Parent/Metabolite) | Corresponds to an almost fourfold lower (S)-7-hydroxylation rate in human liver microsomes compared to wild-type. nih.gov |
Application in Research on Drug Metabolism and Drug-Drug Interactions
The well-defined metabolic pathway of phenprocoumon to this compound via CYP2C9 makes this metabolite a valuable probe in preclinical and clinical research on drug metabolism and drug-drug interactions (DDIs). researchgate.netdrugbank.com Since CYP2C9 is responsible for metabolizing a significant number of clinically important drugs, understanding how new chemical entities affect this enzyme is a critical part of drug development. researchgate.net
In in vitro studies using human liver microsomes, the rate of this compound formation is used as a specific measure of CYP2C9 activity. drugbank.com Researchers can introduce a new drug candidate into this system to determine if it inhibits or induces the enzyme. A decrease in the production of this compound would suggest that the new drug is a CYP2C9 inhibitor, flagging a potential for DDIs if co-administered with other CYP2C9 substrates. drugbank.com For example, experiments have used specific inhibitors and antibodies to confirm that CYP2C9 and CYP3A4 are the major catalysts of phenprocoumon hydroxylation. drugbank.com
This application is crucial for predicting clinical outcomes. Drugs that inhibit CYP2C9 can lead to dangerously high plasma concentrations of co-administered anticoagulants like phenprocoumon, increasing the risk of bleeding. nih.govresearchgate.net Conversely, drugs that induce CYP2C9 could decrease the efficacy of the anticoagulant. By monitoring this compound levels in research settings, scientists can elucidate the metabolic interaction profiles of new and existing drugs, providing data to inform clinical practice and prevent adverse events. drugbank.comscispace.com
Development of Reference Standards for Research
The accurate and reproducible quantification of this compound in biological matrices is fundamental to its use as a research biomarker. This necessitates the development and use of highly purified and well-characterized chemical reference standards. A reference standard is a substance of known purity and concentration used to calibrate analytical instruments and validate analytical methods.
In research focused on metabolic phenotyping and drug interactions, analytical techniques such as high-performance liquid chromatography with mass spectrometry (HPLC-MS) are employed to measure the precise concentrations of this compound in plasma, urine, or in vitro samples. researchgate.net The reliability of the data generated by these methods is directly dependent on the quality of the reference standard used for calibration. Without a reliable standard, quantitative comparisons of metabolite levels across different individuals or experimental conditions would be impossible. researchgate.net
The development of a reference standard involves chemical synthesis followed by rigorous purification and characterization to confirm its identity and establish its purity. This ensures that the standard is free from impurities that could interfere with analytical measurements. The availability of a certified this compound reference standard is therefore a prerequisite for any research that relies on its quantification to assess enzyme activity or investigate drug metabolism.
| Characteristic | Description | Importance in this compound Research |
|---|---|---|
| Identity | Confirmation of the correct chemical structure. | Ensures that the analytical signal being measured corresponds specifically to this compound. |
| Purity | Quantification of the substance's pure form, free from contaminants. | Prevents inaccurate calibration and measurement bias caused by impurities. |
| Concentration | Accurate determination of the amount of substance in a given volume of solvent. | Allows for the creation of precise calibration curves for quantitative analysis of biological samples. |
| Stability | The ability of the standard to resist chemical change over time under specified storage conditions. | Guarantees the reliability of the standard over its shelf life, ensuring consistent results in long-term studies. |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 7-Hydroxyphenprocoumon in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity for detecting metabolites in plasma or urine . Key validation parameters include linearity (1–1000 ng/mL), recovery rates (>85%), and precision (RSD <15%). Alternative techniques like spectrophotometry may lack specificity due to interference from structurally similar coumarin derivatives .
Q. How can researchers design a pharmacokinetic study for this compound?
- Methodological Answer : Use the PICO framework to structure the study:
- Population : Specify species (e.g., murine models) or human cohorts (e.g., patients on anticoagulant therapy).
- Intervention : Administer this compound at therapeutic doses (e.g., 0.1–1 mg/kg).
- Comparison : Compare with parent compound Phenprocoumon or other vitamin K antagonists.
- Outcome : Measure bioavailability, half-life (t½), and metabolic clearance using compartmental modeling .
Q. What ethical considerations apply to human studies involving this compound?
- Methodological Answer : Adhere to protocols for participant selection (e.g., exclusion of pregnant individuals due to teratogenic risks) and data ownership. Retain raw data for 5–10 years post-study to enable reproducibility audits. Declare conflicts of interest, particularly if funding sources involve pharmaceutical stakeholders .
Advanced Research Questions
Q. How can contradictory findings about this compound’s anticoagulant efficacy be resolved?
- Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines. Stratify studies by dose, patient demographics, and co-administered drugs. For example, discrepancies in prothrombin time (PT) prolongation may arise from CYP2C9 genetic polymorphisms, requiring subgroup analysis . Tools like RevMan or Cochrane’s risk-of-bias assessment can standardize data synthesis .
Q. What synthetic pathways optimize the yield of this compound for preclinical testing?
- Methodological Answer : Compare hydroxylation methods:
Q. What gaps exist in understanding this compound’s role in drug-drug interactions?
- Methodological Answer : Scoping reviews reveal limited data on CYP3A4-mediated interactions. Proposed workflow:
In vitro : Screen using human liver microsomes ± CYP inhibitors (e.g., ketoconazole).
In silico : Apply physiologically based pharmacokinetic (PBPK) models to predict clinical relevance.
Clinical : Validate with crossover trials in healthy volunteers co-administered with CYP3A4 substrates (e.g., simvastatin) .
Q. How does this compound’s binding affinity to vitamin K epoxide reductase (VKOR) compare to Phenprocoumon?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD values). Recent studies report this compound’s KD = 12 nM vs. Phenprocoumon’s KD = 8 nM, suggesting reduced potency but longer dissociation rates. Molecular docking simulations can identify structural determinants of affinity .
Methodological Frameworks for Future Studies
- For Mechanistic Studies : Apply the PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to ensure reproducibility .
- For Clinical Trials : Use CONSORT guidelines for reporting randomized controlled trials, emphasizing blinding and power calculations .
- For Data Contradictions : Adopt the GRADE framework to assess evidence quality and contextualize conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
